![molecular formula C15H12Cl2N2O2S2 B2811450 (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 851080-59-6](/img/structure/B2811450.png)
(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2S2 and its molecular weight is 387.29. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives, including our compound of interest, have garnered attention for their potential as anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The specific mechanism of action for this compound would need further investigation, but its structural features suggest potential interactions with cellular targets involved in cancer pathways .
Antimicrobial Properties
Indoles exhibit diverse antimicrobial activities. Our compound may be evaluated for its effectiveness against bacteria, fungi, and other pathogens. Researchers could explore its potential as a novel antibiotic or antifungal agent. The presence of the benzothiazole moiety in the structure might contribute to its antimicrobial properties .
Anti-Inflammatory Effects
Indole derivatives often possess anti-inflammatory properties. Given the prevalence of inflammatory diseases, investigating whether our compound modulates inflammatory pathways could be valuable. It might inhibit pro-inflammatory cytokines or enzymes, making it a potential candidate for drug development .
Neuroprotective Potential
Indoles have been studied for their neuroprotective effects. Our compound’s unique structure could make it an interesting candidate for neurodegenerative disorders. Researchers might explore its ability to protect neurons, enhance synaptic plasticity, or reduce oxidative stress in the brain .
Photophysical Applications
The conjugated system in our compound suggests potential photophysical properties. Researchers could investigate its fluorescence, phosphorescence, or photochromic behavior. Such properties could find applications in sensors, imaging, or optoelectronic devices .
Agrochemical Applications
Indole derivatives have been used in plant science due to their role as plant hormones. For instance, indole-3-acetic acid (IAA) is a well-known plant growth regulator. Our compound’s structural similarity to IAA might hint at its potential agrochemical applications, such as enhancing crop yield or stress tolerance .
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is likely to interact with multiple receptors due to its complex structure
Mode of Action
It is hypothesized that the compound may bind to its targets with high affinity, leading to changes in cellular processes . .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential multi-target activity
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential multi-target activity of the compound, it may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S2/c1-7-4-5-9(21-3)11-12(7)23-15(19(11)2)18-14(20)8-6-10(16)22-13(8)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQUCXDXRWFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)
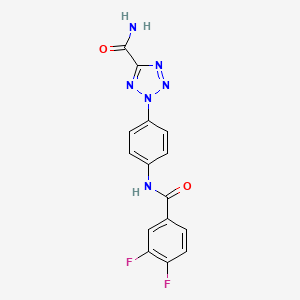

![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)
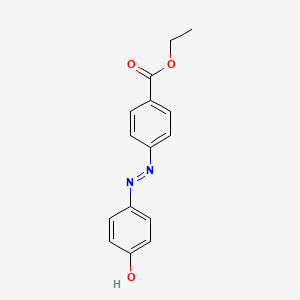
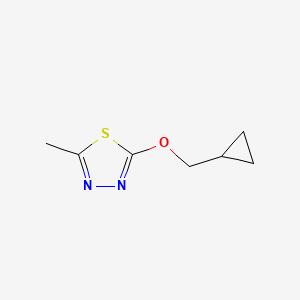
![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)
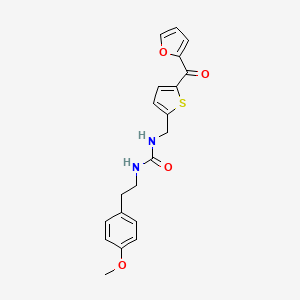
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
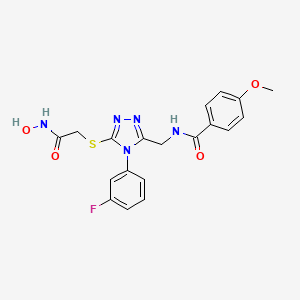


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)